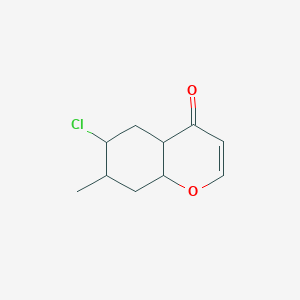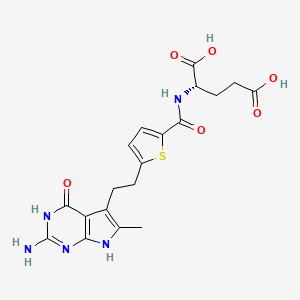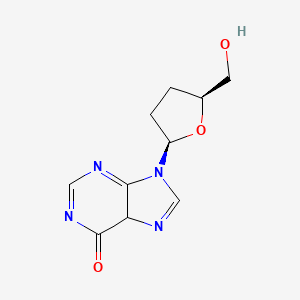
2',3'-Dideoxyinosine;ddI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE is a chemical compound known for its significant role in various scientific fields It is a purine nucleoside analog, which means it mimics the structure of naturally occurring nucleosides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves the condensation of a purine base with a sugar moiety. One common method is the reaction of hypoxanthine with a protected ribose derivative under acidic conditions, followed by deprotection to yield the desired nucleoside.
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis, where enzymes like nucleoside phosphorylases catalyze the formation of the nucleoside from a purine base and a sugar phosphate. This method is advantageous due to its high specificity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the nucleoside.
Reduction: Dihydro derivatives.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, it is studied for its role in cellular processes. As a nucleoside analog, it can be incorporated into DNA or RNA, affecting replication and transcription.
Medicine
Medically, this compound is explored for its antiviral properties. It has shown potential in inhibiting the replication of viruses by interfering with viral DNA synthesis.
Industry
In the industrial sector, it is used in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination or introduce mutations, thereby inhibiting the replication of viruses. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: Another purine nucleoside with similar structure but different biological activity.
Guanosine: Similar in structure but has different applications and mechanisms of action.
Inosine: Shares structural similarities but is used differently in biological systems.
Uniqueness
What sets 9-[(2R,5S)-5-(HYDROXYMETHYL)OXOLAN-2-YL]-6,9-DIHYDRO-1H-PURIN-6-ONE apart is its specific antiviral activity and its ability to be selectively incorporated into viral DNA, making it a valuable compound in antiviral research and therapy.
Propiedades
Fórmula molecular |
C10H12N4O3 |
|---|---|
Peso molecular |
236.23 g/mol |
Nombre IUPAC |
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-8,15H,1-3H2/t6-,7+,8?/m0/s1 |
Clave InChI |
HKQSQLIIDRXGLH-KJFJCRTCSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=NC3C2=NC=NC3=O |
SMILES canónico |
C1CC(OC1CO)N2C=NC3C2=NC=NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


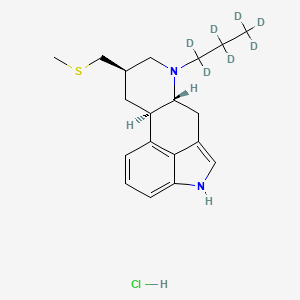

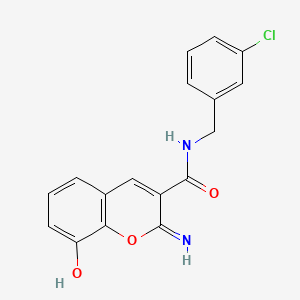
![3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one](/img/structure/B12366706.png)
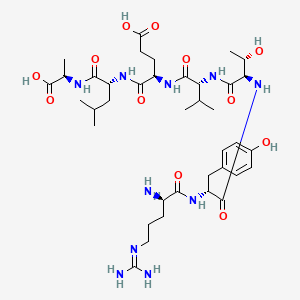
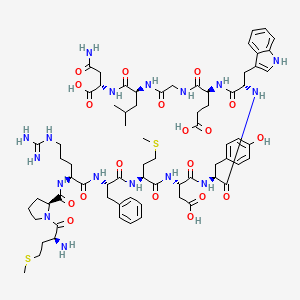
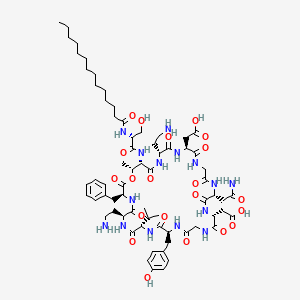
![tert-butyl N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate](/img/structure/B12366744.png)

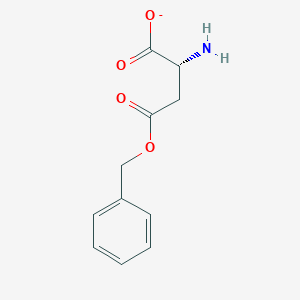
![sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate](/img/structure/B12366759.png)
